Diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate

Description

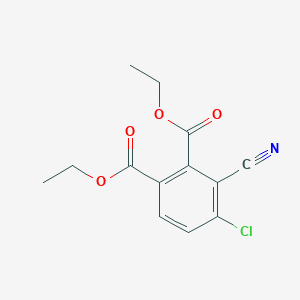

Diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate is a substituted aromatic ester featuring a benzene ring with two ethyl ester groups at positions 1 and 2, a chlorine atom at position 4, and a cyano group at position 2.

Properties

CAS No. |

918402-80-9 |

|---|---|

Molecular Formula |

C13H12ClNO4 |

Molecular Weight |

281.69 g/mol |

IUPAC Name |

diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C13H12ClNO4/c1-3-18-12(16)8-5-6-10(14)9(7-15)11(8)13(17)19-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

XERKGGSNADQFSL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Cl)C#N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate typically involves the esterification of 4-chloro-3-cyanobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Nucleophilic substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Hydrolysis: 4-chloro-3-cyanobenzoic acid and ethanol.

Reduction: Diethyl 4-amino-3-cyanobenzene-1,2-dicarboxylate.

Scientific Research Applications

Diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the development of bioactive compounds.

Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate exerts its effects depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond and resulting in a substituted product. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

Indolizine-Based Dicarboxylates

- Example : Diethyl 7-methoxy-3-(substituted benzoyl)indolizine-1,2-dicarboxylate derivatives (e.g., compounds 5a–e in ).

- Comparison: Core: Indolizine (a bicyclic heteroaromatic system) vs. benzene. Substituents: Methoxy at position 7 and benzoyl groups at position 3. Activity: These compounds exhibit COX-2 inhibitory activity, with IC50 values comparable to indomethacin. Hydrophobic interactions dominate binding to COX-2, as shown by computational studies .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

- Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ().

- Comparison: Core: Fused bicyclic system with a tetrahydroimidazo ring. Substituents: Nitrophenyl, phenethyl, and cyano groups. Physical Properties: Melting point 243–245°C; characterized by NMR, IR, and HRMS .

Substituent Effects

Halogen and Cyano Substitution

- Example 1 : 4-Chloro-3-fluorobenzene-1,2-dicarbaldehyde ().

- Example 2 : Ethyl 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxybenzeneacetate ().

Ester Alkyl Chain Variations

- Example: Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate (). Comparison: Methyl esters vs. ethyl esters in the target compound.

COX-2 Inhibition

- Indolizine derivatives () demonstrate that ester positioning and hydrophobic substituents (e.g., bromo, cyano) enhance COX-2 binding. The target compound’s chloro and cyano groups may similarly promote hydrophobic interactions .

Antiviral Potential

- Example: Diethyl 5-chloro-3-(phenylamino)-1H-indole-1,2-dicarboxylate (). Comparison: Indole core with amino substituents. Activity: These compounds are explored as HIV-1 non-nucleoside reverse transcriptase inhibitors, suggesting that the chloro and ester groups in the target compound could be tailored for antiviral applications .

Biological Activity

Diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and case studies highlighting its pharmacological effects.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a chlorine atom and a cyano group, along with two ester functional groups. Its molecular formula is , and its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of this compound against various bacterial strains. For instance:

- Study Findings : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL.

- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines.

- Case Study : In a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 25 µM, indicating good antiproliferative activity.

- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 | 25 | Good (<30 µM) |

| HeLa | 40 | Moderate (30-100 µM) |

Research Findings

Recent research has highlighted additional biological activities associated with this compound:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. In a study involving lipopolysaccharide (LPS)-induced RAW264.7 macrophages, it significantly reduced levels of TNF-alpha and IL-6.

- Neuroprotective Properties : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.